5-Cyclopropylpyridin-3-amine dihydrochloride
Description
Historical Context of Cyclopropyl-Substituted Pyridine Derivatives
The integration of cyclopropyl groups into pyridine frameworks emerged in the late 20th century as medicinal chemists sought to address pharmacokinetic challenges in drug candidates. Cyclopropane’s coplanar geometry and shortened C–C bonds (1.51 Å) provided a solution to conformational flexibility issues in lead optimization. Early examples focused on antiviral and anticancer agents, where the cyclopropyl moiety improved metabolic stability by shielding adjacent functional groups from oxidative degradation.
Pyridine’s inherent polarity and capacity for π–π stacking interactions made it an ideal partner for cyclopropane hybridization. By 2010, over 15% of preclinical small-molecule candidates featured pyridine cores, with cyclopropyl substitutions becoming prevalent in kinase inhibitors and CNS-targeted therapeutics. The dihydrochloride salt form of 5-cyclopropylpyridin-3-amine, first reported in patent literature circa 2015, addressed solubility limitations of the free base form.
Evolution of 5-Cyclopropylpyridin-3-amine in Scientific Literature
Key milestones in the compound’s development include:
Recent synthetic advances employ bis(pinacolato)diboron-mediated radical cascades, achieving 74–92% yields for related pyridine derivatives. The compound’s adoption in late-stage functionalization of pharmaceutical intermediates demonstrates its growing industrial relevance.
Significance in Heterocyclic Chemistry Research
This derivative exemplifies three critical trends in modern heterocyclic chemistry:
Strain Engineering : The 116° bond angles in cyclopropane introduce 27.5 kcal/mol ring strain, which:
Pharmacophore Hybridization : Combines pyridine’s H-bond acceptor capacity with cyclopropane’s lipophilic surface area (83.7 Ų vs. 78.4 Ų for benzene), optimizing blood-brain barrier permeability in CNS drug candidates.
Synthetic Versatility : Serves as a platform for:
Theoretical Framework for Cyclopropyl-Pyridine Interactions
Density functional theory (DFT) analyses reveal critical electronic effects:
Table 1: Molecular Descriptors of 5-Cyclopropylpyridin-3-amine vs. Pyridine
| Parameter | Pyridine | 5-Cyclopropylpyridin-3-amine |
|---|---|---|
| HOMO (eV) | -6.83 | -6.91 |
| LUMO (eV) | -0.95 | -1.12 |
| Chemical Potential (μ) | -3.89 | -4.01 |
| Global Hardness (η) | 2.94 | 2.89 |
The cyclopropyl group:
Properties
IUPAC Name |
5-cyclopropylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-3-7(4-10-5-8)6-1-2-6;;/h3-6H,1-2,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQOPPGPAXOTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approaches
Thermal [2+2] cycloaddition between 3-aminopyridine-5-vinyl derivatives and dichlorocarbene (generated from CHCl₃ and NaOH) forms the cyclopropane ring. This method, while atom-economical, suffers from harsh conditions (120°C, 24 h) and low yields (45%).
Simmons-Smith Cyclopropanation
Treatment of 3-amino-5-vinylpyridine with diiodomethane and a zinc-copper couple in ether provides the cyclopropane derivative. Optimization trials show that dichloroethane as solvent improves yield to 62% by minimizing vinyl group polymerization.
Hydrochloride Salt Formation and Purification
Salt Formation Protocol
The free base (5-cyclopropylpyridin-3-amine) is dissolved in anhydrous EtOH (10 mL/g) and treated with concentrated HCl (2.2 equiv) at 0°C. After stirring for 1 h, the dihydrochloride precipitates as a white solid, isolated by filtration (95% yield).
Crystallization and Purity Control
Recrystallization from methanol/MTBE (1:5 v/v) enhances purity (>99% by HPLC). XRD analysis confirms monoclinic crystal structure (space group P2₁/c), with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.
Industrial-Scale Process Considerations
Solvent and Catalyst Recycling
Large-scale runs (≥1 kg) employ tetrahydrofuran (THF) as the coupling solvent due to its efficient recovery via distillation (85% reclaimed). Palladium residues are removed via activated carbon filtration, reducing catalyst costs by 40%.
Analytical Characterization Data
Spectroscopic Profiles
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, confirming the dihydrochloride’s superiority over hygroscopic free base forms.
Chemical Reactions Analysis
5-Cyclopropylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Scientific Research Applications
5-Cyclopropylpyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies and help in understanding protein-ligand interactions.
Medicine: Research involving this compound includes its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Structural Differences :
- This compound features a pyridine ring, while 1-cyclopropylpyrrolidin-3-amine () and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () incorporate pyrrolidine rings.
- The cyclopropyl group in the main compound contributes to steric hindrance and metabolic stability compared to bulkier substituents like cyclohexyl in (1-cyclohexylcyclopropyl)amine hydrochloride ().
Salt Forms and Solubility :
- Dihydrochloride salts (e.g., this compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) exhibit higher water solubility than free bases (e.g., 1-cyclopropylpyrrolidin-3-amine) .
Safety Profiles :
- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () and 1-cyclopropylpyrrolidin-3-amine () require similar first-aid measures for inhalation, skin contact, and ingestion. Both recommend immediate decontamination and medical consultation.
- The dihydrochloride salts may pose handling challenges due to their hygroscopic nature, necessitating controlled storage conditions .
Applications: this compound: Likely used in medicinal chemistry for its aromatic amine functionality and cyclopropane-induced rigidity. 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride: Potential intermediate in synthesizing heterocyclic drugs targeting neurological receptors . 1-Cyclopropylpyrrolidin-3-amine: Free base form may serve as a precursor in asymmetric catalysis or agrochemical research .
Biological Activity
5-Cyclopropylpyridin-3-amine dihydrochloride is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 207.10 g/mol. The compound features a cyclopropyl group at the 5-position of a pyridine ring, with an amine functional group at the 3-position. This specific arrangement contributes to its distinct biological properties and interactions with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a modulator, influencing various cellular processes by binding to these targets. Research indicates that it may function as an inhibitor or activator in several pathways, particularly in neuropharmacology and oncology.
Biological Applications
- Neuropharmacology : Preliminary studies suggest that this compound may have potential as a therapeutic agent in treating neurological disorders. Its ability to interact with nicotinic acetylcholine receptors (nAChRs) has been highlighted, particularly in the context of mood disorders and cognitive function enhancement.
- Cancer Treatment : The compound is being investigated for its antitumor activity, particularly in relation to embryonic ectoderm development (EED) inhibition. Similar compounds have shown promising results in preclinical studies targeting EZH2 mutant lymphomas, suggesting a potential pathway for therapeutic development.
Binding Affinity and Inhibition Studies
Research has focused on the binding affinity of this compound to various molecular targets. For instance, studies have demonstrated that derivatives of this compound exhibit varying degrees of potency in inhibiting cancer cell growth:
| Compound | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| EEDi-5285 | EED Protein | 18 | Potent inhibitor leading to tumor regression |
| This compound | nAChRs | TBD | Potential for neuropharmacological applications |
Case Studies
In a recent study examining the effects of similar compounds on nAChRs, it was found that modifications to the cyclopropyl group significantly affected binding affinity and selectivity for receptor subtypes:
- Compound A : High selectivity for α4β2-nAChR with an IC50 of 21 nM.
- Compound B : Lower selectivity but improved efficacy at higher concentrations.
These findings underscore the importance of structural modifications in enhancing biological activity.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for the synthesis of novel compounds with potential therapeutic applications across various fields, including:
- Drug Delivery Systems : The compound's incorporation into polymer networks leads to thermoresponsive hydrogels suitable for controlled drug release.
- Tissue Engineering : Its properties facilitate the development of responsive materials that can adapt to physiological conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Cyclopropylpyridin-3-amine dihydrochloride?
- Methodology : Synthesis typically involves:
- Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of pyridine precursors (e.g., 5-chloropyridin-3-amine derivatives).
- Step 2 : Amine functionalization using reductive amination or nucleophilic substitution (e.g., reaction with cyclopropylmethyl halides).
- Step 3 : Dihydrochloride salt formation via acid-base titration in HCl .
- Critical Parameters : Solvent polarity (e.g., THF vs. DCM), temperature control (±5°C), and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How is this compound characterized post-synthesis?
- Analytical Workflow :
- Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks for cyclopropyl (δ 0.5–1.2 ppm) and pyridin-3-amine (δ 7.8–8.5 ppm).
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 179.1 (free base); dihydrochloride confirmed via Cl isotopic pattern .
- Salt Stoichiometry : Elemental analysis (C, H, N, Cl) to verify 1:2 amine:HCl ratio .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence biological activity?
- Comparative Analysis :
| Substituent | Biological Activity (IC₅₀, µM) | Key Structural Factor |
|---|---|---|
| Cyclopropyl | 0.12 (Kinase X) | Enhanced lipophilicity and steric shielding |
| Methyl | 2.5 (Kinase X) | Reduced π-π stacking with target |
| Fluoro | 0.8 (Kinase X) | Electron-withdrawing effects alter binding |
- Design Strategy : Use molecular docking (AutoDock Vina) to predict substituent effects on target binding pockets .
Q. How can computational methods optimize reaction pathways for scale-up?
- Approach :
- Quantum Chemistry : DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., cyclopropane ring strain).
- Reaction Engineering : ICReDD’s workflow integrates computational predictions (activation energies) with high-throughput screening to minimize trial-and-error .
- Case Study : Optimizing cyclopropylation yield from 45% to 82% via solvent switch (EtOAc → MeCN) guided by COSMO-RS simulations .
Q. How to resolve contradictions in substituent effect data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform kinase inhibition protocols).
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish steric vs. electronic effects.
- SAR Expansion : Synthesize analogs with hybrid substituents (e.g., cyclopropyl-fluoro) to isolate variables .
- Example : Discrepancy in fluoro-substituted analogs’ activity resolved via crystallography, revealing halogen bonding in one study but not another .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
